![molecular formula C16H10O4 B185352 3-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 443292-41-9](/img/structure/B185352.png)
3-(2-oxo-2H-chromen-3-yl)benzoic acid
Overview
Description
3-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 It is a derivative of chromen-2-one and benzoic acid, characterized by the presence of a chromen-2-one moiety attached to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . Another method involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that 3-(2-oxo-2H-chromen-3-yl)benzoic acid exhibits significant antibacterial activity. In vitro studies have shown its efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This compound and its derivatives are being explored for potential development as new antibiotics to combat multidrug-resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The ability to modify the structure of the compound has led to enhanced potency against specific cancer types.
Agricultural Applications
Herbicidal Properties
In agricultural research, derivatives of this compound have shown promise as herbicides. Experiments have indicated that certain formulations can effectively inhibit weed growth without adversely affecting crop plants, making them suitable candidates for sustainable agricultural practices .
Materials Science Applications
Electronic Properties Modification
The incorporation of this compound into polymers has led to the development of materials with improved electronic characteristics. These modifications are crucial for applications in organic electronics and photonics . The compound's reactive nature allows it to form complexes that enhance the performance of electronic materials.
Biochemical Applications
Enzyme Interaction Studies
The compound has been utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding complex biochemical processes . For example, it has been shown to affect pathways involved in inflammation and cellular metabolism.
Environmental Applications
Pollutant Degradation
Environmental scientists have explored the use of this compound for degrading pollutants in contaminated environments. Laboratory studies indicate that it can effectively break down certain environmental contaminants, contributing to bioremediation efforts . This application is particularly relevant in addressing pollution from industrial waste.
Analytical Chemistry Applications
Chemical Reagent
In analytical chemistry, this compound serves as a reagent in chromatographic and spectroscopic techniques. Its ability to form stable complexes enhances the sensitivity and specificity of chemical detection methods, improving analytical accuracy .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)benzoic acid involves its interaction with various molecular targets. In the context of its antineoplastic activity, the compound is believed to interfere with cellular processes critical for tumor growth and proliferation. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cell division and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates
- (2-oxo-2H-chromen-3-yl)acetic acid
- 2-(2-oxo-2H-chromen-3-yl)-4H-3,1-benzoxazin-4-one
Uniqueness
3-(2-oxo-2H-chromen-3-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
3-(2-oxo-2H-chromen-3-yl)benzoic acid, a derivative of chromen-2-one and benzoic acid, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential antineoplastic effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a chromenone moiety linked to a benzoic acid structure. Its unique bicyclic structure contributes to its reactivity and biological activity. The presence of the carbonyl group enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MSSA) | 3.125 µg/mL |
Methicillin-resistant S. aureus (MRSA) | 1.56 µg/mL |
Bacillus subtilis | 6.25 µg/mL |
In a study, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming some traditional antibiotics like ampicillin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial growth.
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. It showed significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The compound's ability to donate electrons or hydrogen atoms makes it an effective antioxidant agent.
Antineoplastic Activity
The potential antineoplastic effects of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation. The exact pathways remain under investigation, but it is hypothesized that the compound affects signaling pathways involved in cell survival and division.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that the compound inhibited biofilm formation in S. aureus significantly, suggesting its potential as a therapeutic agent against biofilm-associated infections .
- Mechanistic Insights : Research into the molecular mechanisms revealed that this compound might inhibit specific enzymes related to bacterial growth, thus providing insights into its antibacterial properties .
- Comparative Studies : When compared to other coumarin derivatives, this compound exhibited superior antimicrobial potency against resistant strains, indicating its promise in addressing antibiotic resistance challenges .
Properties
IUPAC Name |
3-(2-oxochromen-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDIMJKYOAQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353732 | |
Record name | 3-(2-oxo-2H-chromen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443292-41-9 | |
Record name | 3-(2-oxo-2H-chromen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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